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1H-Imidazole, 1-[(1R)-1-phenylethyl]-

Cat. No.: B602287
CAS No.: 844658-92-0
M. Wt: 172.23
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Description

General Significance of Imidazole (B134444) Scaffolds in Synthetic Chemistry

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active compounds and a versatile building block in synthetic organic chemistry. semanticscholar.orgbiomedpharmajournal.org Its unique electronic properties, including its aromaticity and amphoteric nature—acting as both a weak acid and a weak base—contribute to its widespread utility. wikipedia.org Imidazole and its derivatives are integral to numerous natural products, such as the amino acid histidine, histamine (B1213489), and nucleic acids. semanticscholar.orgbiomedpharmajournal.org This prevalence in biological systems has spurred extensive research into synthetic imidazole-containing molecules, leading to the development of a multitude of pharmaceuticals with diverse therapeutic applications. nih.govscilit.com

In synthetic chemistry, the imidazole scaffold serves as a versatile precursor for the construction of more complex molecular architectures. mdpi.com Its nitrogen atoms can be readily functionalized, and the ring itself can participate in various chemical transformations. mdpi.com The imidazole nucleus is a key component in the design of catalysts, ligands for metal complexes, and ionic liquids. mdpi.comwisconsin.edu The ability of the imidazole ring to engage in hydrogen bonding and coordinate with metal ions makes it a valuable component in supramolecular chemistry and materials science. mdpi.com

The Role of Chirality in Imidazole Derivatives for Advanced Applications

The introduction of chirality into imidazole derivatives adds a crucial dimension to their chemical and biological properties. Chirality, or "handedness," is a fundamental property of molecules that exist as non-superimposable mirror images (enantiomers). In the context of imidazole chemistry, installing a stereogenic center, often on a substituent attached to one of the nitrogen atoms, leads to chiral imidazole derivatives. These chiral molecules can interact stereoselectively with other chiral entities, a principle of paramount importance in numerous advanced applications.

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric synthesis, a field where chiral imidazole derivatives play a significant role. They are employed as chiral ligands in metal-catalyzed reactions, as chiral auxiliaries to control the stereochemical outcome of reactions, and as organocatalysts. nih.gov The specific spatial arrangement of the chiral imidazole derivative can create a chiral environment that influences the transition state of a reaction, leading to the preferential formation of one enantiomer over the other. researchgate.net Furthermore, the development of chiral imidazole-based materials has shown promise in areas such as chiral recognition and separation. rsc.orgrsc.org

Contextualizing 1H-Imidazole, 1-[(1R)-1-phenylethyl]- within Chiral Nitrogen Heterocyclic Research

1H-Imidazole, 1-[(1R)-1-phenylethyl]- is a prime example of a chiral nitrogen heterocycle that embodies the principles discussed above. nih.gov In this molecule, the chirality is conferred by the (1R)-1-phenylethyl group attached to one of the nitrogen atoms of the imidazole ring. This specific chiral substituent is widely utilized in asymmetric synthesis due to its commercial availability and effectiveness in inducing stereoselectivity. nih.gov

The study of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- and its analogs is situated at the intersection of several key research areas. It serves as a valuable building block for the synthesis of more complex chiral molecules and as a ligand in asymmetric catalysis. Research into this compound and its derivatives contributes to a deeper understanding of how the interplay between the imidazole core and the chiral substituent influences molecular interactions and reactivity. This knowledge is instrumental in the rational design of new chiral catalysts and auxiliaries with enhanced efficiency and selectivity for a wide range of chemical transformations.

The investigation into the properties and applications of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- is part of a broader effort to expand the toolbox of chiral building blocks available to synthetic chemists. Its structural features make it a subject of interest for creating novel materials with specific chiroptical properties and for developing new therapeutic agents. rsc.org The synthesis and characterization of such chiral imidazoles are crucial steps toward unlocking their full potential in various scientific disciplines.

Interactive Data Tables

Below are interactive tables summarizing key information about the chemical compounds mentioned in this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B602287 1H-Imidazole, 1-[(1R)-1-phenylethyl]- CAS No. 844658-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(1R)-1-phenylethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-10(13-8-7-12-9-13)11-5-3-2-4-6-11/h2-10H,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIUPWHIKAQKOG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60834060
Record name 1-[(1R)-1-Phenylethyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60834060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844658-92-0
Record name 1-[(1R)-1-Phenylethyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60834060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Imidazole, 1 1r 1 Phenylethyl and Analogous Systems

Classical and Contemporary Approaches for Imidazole (B134444) Ring Construction

The formation of the imidazole ring is a well-established area of heterocyclic chemistry, with a variety of methods available, ranging from classical cyclocondensation reactions to modern multicomponent and technologically assisted strategies.

Cyclocondensation Reactions of Imidazole Precursors

Cyclocondensation reactions represent a foundational approach to imidazole synthesis, typically involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and an amine source. A notable example is the Debus-Radziszewski imidazole synthesis , a multicomponent reaction where a 1,2-dicarbonyl, an aldehyde, and ammonia (B1221849) or a primary amine condense to form an imidazole. wikipedia.org A modification of this method, substituting one equivalent of ammonia with a primary amine like (R)-1-phenylethylamine, can afford N-substituted imidazoles. wikipedia.org The reaction is believed to proceed in two main stages: the initial formation of a diimine from the dicarbonyl and the amine, followed by condensation with the aldehyde. wikipedia.org

Another classical approach is the Marckwald synthesis , which is particularly useful for preparing 2-mercaptoimidazoles from α-amino ketones or aldehydes and potassium thiocyanate. irjmets.comacs.org The resulting 2-thiol substituted imidazoles can subsequently be desulfurized to yield the desired imidazole core. irjmets.com While not a direct route to the title compound, it represents a versatile strategy for accessing substituted imidazole precursors.

The reaction of α-haloketones with amidines is another widely used method for constructing the imidazole ring. This approach has been successfully employed for the synthesis of 2,4- or 2,5-disubstituted imidazoles. irjmets.com

A specific and highly relevant example for the synthesis of N-substituted imidazoles involves a three-component reaction of (R)- or (S)-1-phenylethylamine, formaldehyde, and an α-(hydroxyimino) ketone. uzh.ch This reaction yields enantiomerically pure 1-(1-phenylethyl)-1H-imidazole 3-oxides in high yields. uzh.ch These N-oxides can then be smoothly transformed into the corresponding optically active 1-(1-phenylethyl)-1H-imidazoles by reduction with reagents such as Raney-Ni. uzh.ch

ReactantsProductConditionsYield (%)Reference
(R)-1-phenylethylamine, Formaldehyde, 3-(Hydroxyimino)butan-2-one(R)-4,5-Dimethyl-1-(1-phenylethyl)-1H-imidazole 3-oxideMeOH, rt, 24h85 uzh.ch
(R)-1-phenylethylamine, Formaldehyde, 2-(Hydroxyimino)-1,2-diphenylethanone(R)-4,5-Diphenyl-1-(1-phenylethyl)-1H-imidazole 3-oxideAcOH, rt, 24h92 uzh.ch
(R)-4,5-Dimethyl-1-(1-phenylethyl)-1H-imidazole 3-oxide(R)-4,5-Dimethyl-1-(1-phenylethyl)-1H-imidazoleRaney-Ni, EtOH, rtHigh uzh.ch
(R)-4,5-Diphenyl-1-(1-phenylethyl)-1H-imidazole 3-oxide(R)-4,5-Diphenyl-1-(1-phenylethyl)-1H-imidazoleRaney-Ni, EtOH, rtHigh uzh.ch

Multicomponent Reaction Strategies for Substituted Imidazoles

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing reaction time and waste. The Debus-Radziszewski reaction , as mentioned earlier, is a prime example of an MCR for imidazole synthesis. wikipedia.orgrsc.org Its adaptability allows for the incorporation of a primary amine, such as 1-phenylethylamine (B125046), to directly install the desired N-substituent. wikipedia.org

The Van Leusen imidazole synthesis is another powerful MCR that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgwikipedia.org In this reaction, an aldimine, which can be formed in situ from an aldehyde and a primary amine, reacts with TosMIC in the presence of a base to yield a 1,5-disubstituted imidazole. organic-chemistry.org This method offers a regioselective route to imidazoles and can be adapted for the synthesis of 1-[(1R)-1-phenylethyl]-substituted imidazoles by using (R)-1-phenylethylamine in the initial imine formation.

Modern advancements in MCRs have led to the development of one-pot, four-component syntheses for 1,2,4,5-tetrasubstituted imidazoles. These reactions typically involve the condensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate. organic-chemistry.orgnih.gov The use of (R)-1-phenylethylamine as the primary amine component would directly lead to the formation of the chiral imidazole target structure.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner product formation in significantly reduced reaction times. researchgate.net The synthesis of imidazoles has greatly benefited from this technology.

Microwave irradiation has been successfully applied to the Debus-Radziszewski reaction, enabling the rapid synthesis of lophine (2,4,5-triphenylimidazole) and its derivatives. wikipedia.org This approach can be extended to the synthesis of N-substituted imidazoles by including a primary amine in the reaction mixture. One-pot microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles has been reported using a Schiff's base nickel complex as a catalyst, reacting various aldehydes with benzil (B1666583) and ammonium acetate. lookchem.comorganic-chemistry.org The incorporation of (R)-1-phenylethylamine in such a protocol would be a direct and efficient route to the desired chiral imidazoles.

Furthermore, microwave-assisted one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved through a four-component reaction, highlighting the synergy between MCRs and microwave technology for the efficient construction of highly substituted imidazole scaffolds. researchgate.netnih.gov

Reaction TypeReactantsConditionsReaction TimeYield (%)Reference
Four-componentAldehyde, Benzil, Ammonium Acetate, Primary AmineMicrowave, Catalyst9-14 min86-92 researchgate.net
Three-componentAldehyde, Benzil, Ammonium AcetateMicrowave, Ni-C catalystShortExcellent lookchem.comorganic-chemistry.org
Sequential two-step, one-potImidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium AcetateMicrowave, p-TsOH30 min46-80 nih.gov

Electrochemical Oxidative Tandem Cyclization Methods

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and high temperatures. In the context of imidazole synthesis, electrochemical oxidative tandem cyclization has been developed for the preparation of 1,2,4-trisubstituted-(1H)-imidazoles from aryl ketones and benzylamines. organic-chemistry.orgacs.org This method proceeds under metal- and oxidant-free conditions, relying on the electrochemical generation of reactive intermediates. acs.org

Another electrochemical approach involves the synthesis of imidazoles from vinyl azides and benzylamines. mdpi.comnih.gov This process is initiated by the electrochemical generation of an electrophilic iodine species, leading to a cascade of reactions that culminate in the formation of the imidazole ring. mdpi.comnih.gov While these examples primarily utilize benzylamines, the principles could be extended to the use of 1-phenylethylamine to generate the corresponding chiral N-substituted imidazoles. The yields for these electrochemical syntheses typically range from 30% to 64%. nih.gov

Enantioselective Introduction of the 1-Phenylethyl Moiety

The chirality of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- is derived from the stereocenter on the phenylethyl group. Achieving high enantiomeric purity at this position is crucial and can be accomplished either by using an enantiomerically pure starting material or by resolving a racemic mixture.

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a widely employed method for separating enantiomers from a racemic mixture. The most common approach is the formation of diastereomeric salts by reacting the racemic compound with a chiral resolving agent. wikipedia.orgpharmtech.comlibretexts.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization. However, diastereomers possess different physical properties, such as solubility, allowing for their separation. libretexts.org

For the resolution of a racemic mixture of 1-(1-phenylethyl)imidazole, a chiral acid can be used as the resolving agent. The reaction of the racemic amine with an enantiomerically pure acid results in a mixture of two diastereomeric salts. libretexts.org Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. After separation of the crystalline salt, the chiral amine can be liberated by treatment with a base, yielding the desired enantiomerically pure 1-(1-phenylethyl)imidazole. libretexts.org

A common and inexpensive chiral resolving agent for amines is tartaric acid. wikipedia.orglibretexts.org Other chiral acids such as mandelic acid and camphorsulfonic acid are also frequently used. libretexts.org The choice of resolving agent and solvent system is often determined empirically to achieve the best separation. wikipedia.org

The resolution of racemic 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid has been specifically described, where the racemic acid is treated with an optically active base to form diastereomeric salts that can be separated mechanically. wikipedia.org

Racemic CompoundChiral Resolving AgentKey PrincipleOutcomeReference
Racemic Amine (e.g., 1-phenylethylamine)Chiral Acid (e.g., Tartaric Acid)Formation of diastereomeric salts with different solubilities.Separation of enantiomers through fractional crystallization. wikipedia.orglibretexts.org
Racemic Carboxylic AcidChiral Amine (e.g., 1-Phenylethylamine)Formation of diastereomeric salts with different solubilities.Separation of enantiomers through fractional crystallization. wikipedia.org

Catalytic Asymmetric Hydrogenation of α-Methylbenzylamine Precursors

Catalytic asymmetric hydrogenation (AH) stands as a premier method for the synthesis of chiral amines, including the α-methylbenzylamine moiety essential for the target compound. acs.org This technique typically involves the reduction of prochiral precursors like imines or enamides using hydrogen gas in the presence of a chiral transition-metal catalyst. Significant progress has been made in developing catalysts, often based on iridium, rhodium, or ruthenium, that yield high enantioselectivity. acs.orgresearchgate.net

For precursors relevant to (1R)-1-phenylethylamine, the direct asymmetric hydrogenation of N-alkyl imines derived from acetophenone (B1666503) is a highly effective route. acs.org For instance, an iridacycle catalyst prepared from MaxPHOX ligands has demonstrated high efficiency in the hydrogenation of N-alkyl imines under mild conditions, achieving up to 94% enantiomeric excess (ee). acs.org Similarly, palladium-catalyzed AH of related heterocyclic precursors like N-Boc imidazoles can produce chiral imidazolines with up to 99% ee, which serve as valuable intermediates. acs.org The choice of chiral ligand is paramount, with bidentate phosphines such as SegPhos being particularly effective in certain palladium-catalyzed systems. acs.org

Table 1: Examples of Catalytic Asymmetric Hydrogenation for Chiral Amine Precursors

Substrate TypeCatalyst/LigandProduct TypeEnantiomeric Excess (ee)Reference
N-Alkyl IminesIridacycle C13 (from MaxPHOX)Chiral AminesUp to 94% acs.org
N-Boc ImidazolesPd / (R)-SegPhosChiral ImidazolinesUp to 99% acs.org
Aryl Methyl Ketonesdtbm-Segphos Ruthenium CatalystChiral Primary Amines>93% researchgate.net

The development of these catalytic systems addresses a major challenge in chiral amine synthesis: achieving high enantiocontrol for a broad range of substrates. researchgate.net

Diastereoselective Alkylation and Cyclization Reactions Utilizing Chiral Auxiliaries

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of complex molecules. williams.edu This strategy involves temporarily attaching a chiral molecule to a substrate, which then directs the stereochemical outcome of a subsequent reaction, such as alkylation or cyclization. williams.edu After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. williams.edu

In the context of synthesizing 1-substituted imidazoles, a chiral auxiliary can be incorporated into either the imidazole precursor or the amine fragment. For example, the α-phenylethylamine group itself can act as a chiral auxiliary to direct reactions. researchgate.net A well-known example is the use of Evans oxazolidinone auxiliaries. williams.edu An N-acyl oxazolidinone can be deprotonated to form a rigid, chelated (Z)-enolate, which then reacts with an electrophile from the less hindered face, leading to high diastereoselectivity. williams.edu Similarly, Ellman's chiral tert-butanesulfinamide is highly effective for the synthesis of chiral amines, directing the addition of nucleophiles to N-sulfinylketimines. osi.lv

Alkylation of a chiral benzodiazepinedione containing an (S)-α-phenylethyl group with a protected bromomethylamine derivative has been shown to proceed with good diastereoselectivity. researchgate.net Furthermore, stereoselective cyclization reactions are also enabled by this approach. Intramolecular reactions on substrates bearing a chiral auxiliary can construct complex heterocyclic systems with excellent stereocontrol. acs.orgnih.gov

Reductive Amination Strategies for Chiral Amine Incorporation

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (ketone or aldehyde) with an amine source in the presence of a reducing agent. wikipedia.orgorganic-chemistry.org To incorporate the chiral (1R)-1-phenylethylamine moiety, asymmetric reductive amination (ARA) of acetophenone is a direct and atom-economical approach. researchgate.net

This transformation can be achieved through several catalytic systems:

Transition-Metal Catalysis : Chiral iridium, rhodium, or ruthenium complexes are widely used for the ARA of ketones with ammonia or ammonium salts under hydrogen pressure, affording chiral amines with high yields and enantioselectivities. researchgate.netresearchgate.net

Organocatalysis : Chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the reductive amination of ketones. organic-chemistry.orgresearchgate.net These systems often use Hantzsch esters or silanes as the reducing agent. organic-chemistry.org

Biocatalysis : Imine reductases (IREDs) and reductive aminases (RedAms) have emerged as powerful biocatalysts for producing chiral amines with exceptional selectivity (>98% ee) and under mild, aqueous conditions. researchgate.netnih.gov

The reaction proceeds via an intermediate imine, which is formed in situ and subsequently reduced. wikipedia.org The choice of reducing agent is critical, with common options including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride, each offering different levels of reactivity and selectivity. wikipedia.orgorganic-chemistry.org

Stereochemical Control and Retention during Synthesis

Maintaining stereochemical integrity throughout a synthetic sequence is crucial for producing a single enantiomer of a chiral molecule like 1H-Imidazole, 1-[(1R)-1-phenylethyl]-.

Optimization of Reaction Conditions for Stereochemical Integrity

The optimization of reaction conditions is a critical process to ensure high yield, efficiency, and, most importantly, stereochemical integrity. wisdomlib.org Key parameters that are fine-tuned include the choice of solvent, base, temperature, reaction time, and catalyst loading. wisdomlib.orgresearchgate.net For instance, in the synthesis of substituted imidazoles, adjusting the catalyst amount and solvent system can significantly impact the yield and purity of the product. researchgate.net In reactions involving chiral intermediates, such as the alkylation of lithium enolates, the use of co-solvents like HMPA can be essential for achieving good diastereoselectivity. researchgate.net Even seemingly small changes, like switching from a methanol (B129727) to an ethanol (B145695) solvent system, can alter reaction outcomes. researchgate.net The goal is to identify a set of conditions that favors the desired stereochemical pathway while minimizing side reactions or racemization. wisdomlib.org

Table 2: Factors in Reaction Optimization for Stereoselective Synthesis

ParameterInfluence on ReactionCommon AdjustmentsReference
Catalyst Controls reaction rate and selectivityModifying ligand, changing metal center, adjusting loading (e.g., 10 mol%) researchgate.net
Solvent Affects solubility, stability of intermediates, and reaction rateTesting polar aprotic (DMF, DMSO), polar protic (MeOH, EtOH), and apolar (Toluene) solvents researchgate.net
Temperature Influences reaction kinetics and equilibriumLowering temperature (e.g., -78 °C) often increases selectivity williams.edu
Base/Additives Affects deprotonation, enolate geometry, and chelationUse of strong, non-nucleophilic bases (LDA, LHMDS); addition of co-solvents (HMPA) researchgate.net

Enantioselective Catalysis in Imidazole Functionalization

Enantioselective catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. acs.orgnih.gov This approach avoids the need for stoichiometric chiral auxiliaries. In the context of imidazole synthesis, this can involve either creating the chiral amine substituent catalytically or directly functionalizing the imidazole ring in an enantioselective manner.

Recent advancements include:

C-H Functionalization : Transition metals like nickel and palladium, paired with chiral ligands, can catalyze the enantioselective coupling of C-H bonds. acs.orgnih.gov For example, a Ni-Al bimetallic system with a bifunctional SPO ligand has been used for the enantioselective C-H exo-selective cyclization of imidazoles with alkenes, creating a β-stereocenter with up to >99% ee. acs.org Chiral phosphoric acids have also been employed as effective ligands in palladium-catalyzed enantioselective α-C–H arylation of aza-heterocycles. nih.gov

Asymmetric Hydrogenation : As discussed previously, chiral catalysts based on Ir, Rh, and Pd are highly effective for the enantioselective hydrogenation of prochiral olefins, imines, and even certain heterocycles like oxazoles and N-protected imidazoles to create chiral centers with high enantiopurity. acs.org

Cation-Directed Desymmetrization : An innovative method for creating axially chiral imidazoles involves the use of a chiral cation to direct the desymmetrization of a prochiral imidazole substrate, achieving >90% ee in many cases. nih.gov

These catalytic methods represent the forefront of stereoselective synthesis, offering efficient and atom-economical routes to complex chiral molecules. nih.govacs.org

Chemical Reactivity and Transformation Pathways of 1h Imidazole, 1 1r 1 Phenylethyl

General Reactivity of the Imidazole (B134444) Nucleus

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. researchgate.net Its reactivity is a consequence of its unique electronic structure. chemistrysteps.com The ring is aromatic, with a sextet of π-electrons, which imparts it with a degree of stability. researchgate.netchemistrysteps.com However, the presence of two nitrogen atoms with different electronic environments makes it a highly versatile and reactive nucleus.

Imidazole is amphoteric, meaning it can act as both an acid and a base. chemistrysteps.compearson.com The N-1 nitrogen, which bears a hydrogen atom in the parent imidazole, is weakly acidic (pKa around 14.5), allowing for deprotonation by a strong base to form an imidazolide (B1226674) anion. pearson.comnih.gov The sp2-hybridized N-3 nitrogen has a lone pair of electrons that is not part of the aromatic system, making it basic (pKa of the conjugate acid is approximately 7.0). chemistrysteps.compearson.com This basicity makes the N-3 nitrogen a nucleophilic center, readily participating in reactions with electrophiles. researchgate.netnih.gov

Due to its electronic nature, the imidazole ring is susceptible to both electrophilic and nucleophilic attack. researchgate.net Electrophilic substitution reactions, such as halogenation and nitration, can occur at the carbon atoms of the ring. youtube.com The N-3 nitrogen is typically the initial site of electrophilic attack, which preserves the aromaticity of the ring. youtube.com Nucleophilic attack generally occurs at the C-2 position, which is electron-deficient due to its position between the two electronegative nitrogen atoms. google.com

Stereoselective Functionalization of the Imidazole Ring

The presence of the chiral (1R)-1-phenylethyl group at the N-1 position introduces a stereochemical bias that can influence the functionalization of the imidazole ring, leading to stereoselective transformations.

The alkylation of an N-substituted imidazole, such as 1H-Imidazole, 1-[(1R)-1-phenylethyl]-, occurs at the N-3 position to form a quaternary imidazolium (B1220033) salt. youtube.comwikipedia.org The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles can be a significant challenge, often yielding a mixture of products. nih.gov However, various strategies have been developed to control the site of alkylation. For instance, the choice of solvent, base, and alkylating agent can influence the outcome. nih.govrsc.org In some cases, zeolites have been used as catalysts to achieve regioselective N-alkylation of imidazoles with alcohols, with different zeolite structures favoring the formation of different isomers. pharmaffiliates.com

For the specific compound 1H-Imidazole, 1-[(1R)-1-phenylethyl]-, alkylation will exclusively form the 1,3-disubstituted imidazolium salt. The existing bulky chiral substituent at N-1 can sterically influence the approach of the alkylating agent to the N-3 position.

ReactantReagentProduct TypeKey Finding
4(5)-Nitro-1H-imidazoleBenzyl chloride1-Benzyl-4-nitro-1H-imidazole / 1-Benzyl-5-nitro-1H-imidazoleTemperature can control regioselectivity; lower temperatures favor the 5-nitro isomer, while higher temperatures favor the thermodynamically more stable 4-nitro isomer. rsc.org
4(5)-MethylimidazoleMethanol (B129727)1,5-Dimethylimidazole / 1,4-DimethylimidazoleThe choice of zeolite catalyst (Y-zeolite vs. Beta-zeolite) directs the regioselectivity of N-alkylation. pharmaffiliates.com
ImidazoleAlkyl HalideN-Alkylimidazolium saltThe initial attack of the electrophile occurs at the unsubstituted nitrogen atom. youtube.com

Acylation of the imidazole ring typically occurs at the nucleophilic N-3 nitrogen with reagents like acid chlorides, leading to the formation of an N-acylimidazolium species. google.com These intermediates are themselves potent acylating agents. In the context of 1H-Imidazole, 1-[(1R)-1-phenylethyl]-, the existing (R)-stereocenter on the phenylethyl group can serve as a chiral auxiliary. This can induce facial selectivity in reactions at the imidazole ring, potentially leading to the construction of new stereocenters with a degree of stereocontrol.

The development of axially chiral imidazoles, where rotation around the C-N or C-C bond is restricted, has become an area of interest in asymmetric catalysis. nih.gov Strategies to create such atropisomers often involve introducing bulky substituents that stabilize a chiral conformation. nih.govresearchgate.net While direct asymmetric acylation of the imidazole ring of the title compound is not extensively detailed, the principles of asymmetric multicomponent reactions involving imidazoles suggest that the chiral sidechain can play a crucial role in directing the stereochemical outcome of complex transformations. libretexts.org

Reaction TypeKey ConceptRelevance to Stereocenter Construction
N-AcylationFormation of N-acylimidazolium intermediateThe chiral sidechain can influence the approach of reactants to the activated acyl group, potentially enabling stereoselective bond formation.
Asymmetric Multicomponent ReactionsSimultaneous reaction of multiple components with a chiral catalyst or auxiliaryProvides a pathway to construct complex chiral molecules, where the (1R)-1-phenylethyl group could act as an internal chiral director. libretexts.org
Atroposelective SynthesisCatalytic enantioselective synthesis of axially chiral moleculesDemonstrates the possibility of creating stable, chiral imidazole-based structures, a concept that could be applied to derivatives of the title compound. nih.gov

Transformations of the Chiral 1-Phenylethyl Sidechain

The 1-phenylethyl sidechain possesses two main sites of reactivity: the benzylic carbon and the phenyl ring. The benzylic position is particularly reactive due to the ability of the adjacent phenyl ring to stabilize intermediates. chemistrysteps.com

Oxidation: The benzylic carbon of the 1-phenylethyl group is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize alkylbenzenes that have at least one benzylic hydrogen to benzoic acid. libretexts.orgyoutube.com In the case of 1H-Imidazole, 1-[(1R)-1-phenylethyl]-, this would cleave the bond between the benzylic carbon and the methyl group, transforming the sidechain into a carboxylic acid group attached to the imidazole ring. For this reaction to occur, the presence of a hydrogen on the benzylic carbon is essential. youtube.comyoutube.com Catalytic systems have also been developed for the selective oxidation of similar structures like ethylbenzene (B125841) to acetophenone (B1666503). researchgate.net

Reduction: The phenyl group of the sidechain can undergo reduction. A common method for reducing aromatic rings is the Birch reduction, which involves dissolving metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. youtube.com This reaction would convert the phenyl ring into a non-aromatic cyclohexadiene derivative. Catalytic hydrogenation using transition metal catalysts (e.g., Pt, Pd, Rh) and hydrogen gas is another powerful method for reducing aromatic rings, typically requiring more forcing conditions (high pressure and temperature) than alkene hydrogenation. wordpress.com This would lead to the saturation of the phenyl ring to form a cyclohexyl group.

TransformationReagent/ConditionProduct
Sidechain OxidationKMnO₄ or H₂CrO₄, heat1-(1H-Imidazol-1-yl)benzoic acid derivative (hypothetical)
Phenyl Ring Reduction (Birch)Na, NH₃ (l), ROH1-[(1R)-1-(Cyclohexa-1,4-dien-1-yl)ethyl]-1H-imidazole
Phenyl Ring Reduction (Catalytic)H₂, Pt/Pd/Rh, high pressure/heat1-[(1R)-1-Cyclohexylethyl]-1H-imidazole

The benzylic position of the 1-phenylethyl group is highly reactive towards substitution reactions. This enhanced reactivity is due to the resonance stabilization of the resulting benzylic carbocation or radical intermediate by the adjacent phenyl ring. chemistrysteps.comyoutube.com

Benzylic substrates can readily undergo SN1, SN2, E1, and E2 reactions. chemistrysteps.com SN1 and E1 reactions are favored because the formation of the benzylic carbocation is a relatively stable intermediate. SN2 reactions are also possible if the benzylic carbon is not sterically hindered.

Free radical halogenation, for instance with N-Bromosuccinimide (NBS) and a radical initiator, selectively occurs at the benzylic position. chemistrysteps.comyoutube.com This would replace the benzylic hydrogen with a bromine atom, creating a new reactive handle for further functionalization. The stereochemistry of the (R)-1-phenylethyl group would likely influence the stereochemical outcome of these substitution reactions.

Reaction TypeReagentIntermediateProduct Feature
Free Radical BrominationN-Bromosuccinimide (NBS), peroxideBenzylic radicalBromine atom at the benzylic position. chemistrysteps.com
SN1 SubstitutionWeak nucleophile, protic solventBenzylic carbocationSubstitution at the benzylic position, likely with racemization. chemistrysteps.com
SN2 SubstitutionStrong nucleophile, aprotic solventPentacoordinate transition stateInversion of stereochemistry at the benzylic position. chemistrysteps.com

Derivatization Strategies for Enhanced Analytical Performance

The analytical determination of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- can present challenges due to its physicochemical properties. Derivatization, the process of chemically modifying a compound to produce a new compound with properties more suitable for a particular analytical method, is a key strategy to overcome these challenges. These modifications can enhance detectability, improve chromatographic separation, and facilitate chiral resolution, thereby significantly boosting analytical performance.

For 1H-Imidazole, 1-[(1R)-1-phenylethyl]-, derivatization strategies primarily target the imidazole ring and are often employed to introduce chromophores or fluorophores for spectrophotometric or fluorometric detection, or to create diastereomers for chiral separation.

One common approach for imidazoles involves acylation or sulfonylation of the secondary amine within the imidazole ring. For instance, derivatization of 1H-4-substituted imidazoles with 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) has been shown to be an effective method for HPLC analysis with UV detection. nih.gov This pre-column derivatization introduces a strong chromophore, allowing for sensitive quantitation in biological matrices. nih.gov The lower limit of detection for dabsylated ligands can be less than 1.0 ng/ml. nih.gov

Another significant area of derivatization is for chiral analysis. The (1R)-1-phenylethyl group imparts chirality to the molecule. To determine enantiomeric purity or to resolve racemic mixtures, chiral derivatizing agents (CDAs) are employed. These agents react with the chiral analyte to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques like HPLC or GC. The use of chiral auxiliaries related to 1-phenylethylamine (B125046) is a well-established practice in asymmetric synthesis and analysis. nih.gov For example, chiral boronic acids containing a 1-phenylethylamine moiety have been developed as CDAs for the determination of the enantiomeric purity of vic-diols. nih.gov

Furthermore, the imidazole core itself can be part of a derivatizing agent. For example, axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA) has been used as a CDA to determine the absolute configuration of β-chiral aminoalcohols through NMR analysis of the resulting diastereomeric esters. researchgate.net

The table below summarizes potential derivatization strategies applicable to 1H-Imidazole, 1-[(1R)-1-phenylethyl]- based on established methods for similar compounds.

Table 1: Derivatization Strategies for Analytical Enhancement

Derivatizing AgentTarget Functional GroupPurpose of DerivatizationAnalytical TechniquePotential Enhancement
Dabsyl ChlorideImidazole N-HIntroduction of a ChromophoreHPLC-UVIncreased UV absorbance for enhanced sensitivity. nih.gov
Dansyl ChlorideImidazole N-HIntroduction of a FluorophoreHPLC-FluorescenceHigh sensitivity fluorescence detection.
Chiral Boronic AcidsPotential for interaction with the imidazoleFormation of DiastereomersNMR, HPLCEnantiomeric purity determination. nih.gov
(R)- or (S)-α-Methylbenzyl isocyanateImidazole N-HFormation of Diastereomeric UreasHPLC, GCChiral separation of enantiomers.
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)Imidazole N-HFormation of Diastereomeric ThioureasHPLCChiral separation and introduction of a UV-active group.

Detailed Research Findings

Research into the derivatization of imidazoles for analytical purposes has yielded several effective methods. A study on 1H-4-substituted imidazole histamine (B1213489) H3-receptor antagonists developed a sensitive HPLC method using pre-column derivatization with dabsyl chloride. nih.gov This method was suitable for quantifying these compounds in human plasma, rat plasma, and homogenized rat cortical tissue, with a lower limit of quantitation of 10 ng/ml. nih.gov The intra- and inter-assay variability were found to be acceptable over a wide concentration range. nih.gov

In the context of chiral separations, the synthesis of derivatives of 1-(1-phenylethyl)-1H-imidazole has been explored. For instance, the creation of carboxamide and carbonitrile derivatives from a racemic precursor results in racemic products, highlighting the need for chiral-specific analytical methods to distinguish between enantiomers. google.com The development of chiral derivatizing agents is a significant field of study. nih.govresearchgate.net These agents are designed to react with the analyte to form diastereomeric complexes that can be distinguished using NMR spectroscopy or separated chromatographically. nih.govresearchgate.net The choice of the derivatizing agent and the analytical technique is crucial for achieving the desired sensitivity and resolution.

Applications in Asymmetric Catalysis and Chiral Ligand Design

Utilization of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- as a Chiral Auxiliary in Organic Synthesis

The core principle behind the utility of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- in asymmetric synthesis lies in the function of the (R)-1-phenylethylamine (α-PEA) moiety as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the stereoselective formation of a new chiral center. The auxiliary is subsequently removed, having imparted its chirality to the product molecule.

The α-PEA group is a widely used and inexpensive primary amine available in both enantiomeric forms, making it a "privileged" chiral inducer. chinesechemsoc.org When attached to the imidazole (B134444) ring, the bulky and stereochemically defined (1R)-1-phenylethyl group creates a sterically hindered environment. This steric hindrance effectively shields one face of the reacting molecule, forcing incoming reagents to approach from the less hindered side. This directed attack leads to the preferential formation of one diastereomer over the other.

This strategy of diastereoselective synthesis has been successfully applied to the synthesis of various complex molecules, including medicinal substances and natural products like tetrahydro-β-carboline derivatives. researchgate.net In these syntheses, the chiral auxiliary controls the stereochemistry of key bond-forming steps, after which it can be cleaved and recovered. The efficiency of this stereoinduction makes the (1R)-1-phenylethyl group a reliable tool for chemists aiming to produce enantiomerically pure compounds. chinesechemsoc.org

Design and Synthesis of Chiral Imidazole-Based Ligands

The imidazole nucleus of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- serves as an excellent platform for the development of sophisticated chiral ligands for transition metal catalysis. The nitrogen atoms of the imidazole ring can coordinate to metal centers, and the ring itself is a precursor to N-heterocyclic carbenes (NHCs), which are powerful σ-donating ligands that form stable bonds with metals. snnu.edu.cnnih.gov

Chiral imidazoles are precursors to a diverse array of N-heterocyclic carbene (NHC) ligands. These ligands are known for their strong σ-electron-donating properties and their ability to form robust complexes with transition metals. chinesechemsoc.org The synthesis of chiral NHC precursors often involves the condensation of chiral amines, such as (R)-1-phenylethylamine, with glyoxal and a formaldehyde equivalent to form the imidazolium (B1220033) salt. organic-chemistry.org This imidazolium salt is the direct precursor to the free carbene, which is typically generated in situ by deprotonation with a base.

These NHC ligands can be designed as monodentate ligands, where the carbene is the sole point of attachment to the metal. However, greater stability and stereocontrol can often be achieved by incorporating the chiral NHC unit into a multidentate ligand architecture. For example, chiral imidazole-based PNN tridentate ligands have been developed, where the imidazole nitrogen, a phosphine group, and an imine group all coordinate to the metal center, creating a rigid and well-defined chiral pocket around the active site. acs.orgnih.govresearchgate.net The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic activity and enantioselectivity. rsc.org

Chiral Ionic Liquids (CILs) are salts with melting points below 100 °C that contain a chiral center in either the cation or the anion. researchgate.net Imidazolium salts derived from chiral precursors, such as those incorporating a (1R)-1-phenylethyl group, can function as CILs. These compounds are explored as "green" solvents and reaction media, offering advantages like low vapor pressure and high thermal stability. lifescienceglobal.com

In asymmetric synthesis, CILs can play multiple roles. They can act as chiral solvents, creating a chiral environment that can influence the stereochemical outcome of a reaction. Furthermore, they can serve as chiral selectors for the separation of racemic mixtures. nih.gov The synthesis of imidazolium-based CILs involves the quaternization of a chiral imidazole with an alkyl halide, followed by anion exchange to introduce different counter-ions (e.g., BF₄⁻, PF₆⁻), which modulates the physical properties of the ionic liquid. researchgate.netdcu.ie Research has shown that these CILs can be effective in promoting enantioselectivity in reactions like copper-catalyzed 1,4-additions. core.ac.uk

A sophisticated class of organocatalysts has been developed based on chiral bicyclic imidazole skeletons. These catalysts are designed to have a rigid structure where the bond angle of the fused rings is a key element in controlling the stereochemical environment. chinesechemsoc.orgchinesechemsoc.org One prominent skeleton is 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI), which can be synthesized from imidazole precursors and resolved to obtain enantiopure catalysts. acs.org

These nucleophilic catalysts have proven highly effective in various asymmetric acylation reactions. For instance, they have been successfully applied in the Steglich rearrangement, which involves the conversion of O-acylated azlactones to C-acylated products, with excellent enantioselectivity. nih.gov More recently, their application has been extended to the direct enantioselective C-acetylation of indolones, producing valuable products with quaternary stereocenters in high yields and enantiomeric excesses (up to 97% ee). chinesechemsoc.orgchinesechemsoc.org The success of these catalysts is attributed to their rationally designed structure, which maximizes the differentiation between the two faces of the acylimidazolium intermediate. acs.org

Performance of Chiral Bicyclic Imidazole Catalysts in Enantioselective C-Acetylation of Indolones
Catalyst TypeReactionSubstrateEnantiomeric Excess (ee)YieldTurnover Number (TON)Reference
Bicyclic ImidazoleC-AcetylationIndolonesUp to 97%SatisfactoryUp to 410 chinesechemsoc.orgchinesechemsoc.org
Bicyclic ImidazoleSteglich RearrangementO-acylated azlactonesUp to 98%Good to ExcellentN/A chinesechemsoc.orgnih.gov

Catalytic Activity in Diverse Asymmetric Reactions

Ligands and catalysts derived from 1H-Imidazole, 1-[(1R)-1-phenylethyl]- have demonstrated considerable efficacy in a variety of asymmetric reactions. The combination of the imidazole's electronic properties and the steric bulk of the chiral substituent allows for the creation of highly selective catalysts.

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral compounds. acs.org Chiral imidazole-based ligands have been instrumental in the development of highly active and selective catalysts for this transformation. In particular, manganese(I) complexes bearing chiral PNN tridentate ligands with an imidazole core have shown outstanding performance in the asymmetric hydrogenation of ketones, such as unsymmetrical benzophenones. acs.orgnih.gov

These catalytic systems can achieve excellent enantioselectivity (up to >99% ee) and remarkable activity, with turnover numbers (TONs) reaching up to 13,000. nih.govresearchgate.net The success of these catalysts highlights the importance of the multidentate ligand design, where the imidazole moiety, along with other coordinating groups, creates a rigid chiral environment that effectively controls the approach of the substrate to the metal center during the hydrogen transfer step. researchgate.net Chiral NHC-metal complexes have also emerged as promising catalysts for the asymmetric hydrogenation of a range of substrates. acs.org

Performance of Imidazole-Based Catalysts in Asymmetric Hydrogenation
Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Turnover Number (TON)Reference
Mn(I) with Chiral PNN Imidazole LigandUnsymmetrical BenzophenonesChiral BenzhydrolsUp to >99%Up to 13,000 acs.orgnih.govresearchgate.net

Asymmetric Aldol Reactions

While direct catalytic applications of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- in asymmetric aldol reactions are not extensively documented in the reviewed literature, a structurally similar "proline-type" chiral ligand, designated as ligand IV, has been investigated. This ligand, which incorporates a pyrrolidine ring fused with an imidazole, has demonstrated its capability as an organocatalyst in the asymmetric aldol reaction between various aldehydes and ketones.

Under optimized conditions, this proline-type derivative has been shown to catalyze the reaction with good to high enantioselectivities, achieving up to 91% enantiomeric excess (ee). The reactions of various aromatic aldehydes with cyclohexanone have been studied, and the results indicate that the electronic properties of the substituents on the aldehyde have a noticeable effect on the reaction yield, with electron-withdrawing groups generally leading to higher yields.

Table 1: Asymmetric Aldol Reactions Catalyzed by a Proline-Type Imidazole Derivative (Ligand IV)

Aldehyde Ketone Temp (°C) Solvent Yield (%) dr (anti/syn) ee (%)
4-Nitrobenzaldehyde Cyclohexanone -25 DMF 85 95:5 91
4-Chlorobenzaldehyde Cyclohexanone -25 DMF 70 94:6 88
4-Bromobenzaldehyde Cyclohexanone -25 DMF 68 93:7 87
Benzaldehyde Cyclohexanone -25 DMF 55 90:10 85
4-Methylbenzaldehyde Cyclohexanone -25 DMF 30 88:12 82
4-Nitrobenzaldehyde Acetone -25 DMF 35 - 75

Data sourced from studies on a structurally similar proline-type ligand (IV).

Asymmetric Michael Addition Reactions

The application of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- as a catalyst or ligand in asymmetric Michael addition reactions is not well-documented in the currently available scientific literature. While the imidazole moiety is a known nucleophile in aza-Michael additions, and various chiral imidazole derivatives have been employed as organocatalysts, specific research detailing the use of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- in enantioselective Michael additions of carbon nucleophiles was not identified in the reviewed sources. Further research is required to explore the potential of this chiral imidazole in catalyzing this important carbon-carbon bond-forming reaction.

Henry Reactions

Copper(II) complexes of chiral ligands containing imidazole moieties have been effectively utilized as catalysts in asymmetric Henry (nitroaldol) reactions. While direct studies on 1H-Imidazole, 1-[(1R)-1-phenylethyl]- are limited, the aforementioned proline-type ligand IV, which is structurally analogous, has been employed in its copper(II) complex form to catalyze the reaction between various aldehydes and nitromethane.

The copper(II) complex of this chiral ligand has demonstrated the ability to induce moderate to good enantioselectivity in the formation of β-nitroalcohols. The enantiomeric excess of the product appears to be influenced by the steric and electronic nature of the aldehyde substrate.

Table 2: Asymmetric Henry Reactions Catalyzed by a Copper(II) Complex of a Proline-Type Imidazole Derivative (Ligand IV)

Aldehyde Temp (°C) Time (h) Conversion (%) ee (%)
4-Nitrobenzaldehyde 25 72 95 75 (R)
4-Chlorobenzaldehyde 25 96 88 70 (R)
Benzaldehyde 25 120 80 65 (R)
2-Naphthaldehyde 25 120 85 72 (R)

Data sourced from studies on a structurally similar proline-type ligand (IV).

Asymmetric Phosphorylation

The development of chiral organocatalysts for asymmetric phosphorylation is an area of growing interest. Chiral bicyclic imidazole catalysts have emerged as effective promoters for enantioselective phosphorylation reactions. For instance, a carbamate-type chiral bicyclic imidazole catalyst has been successfully applied in the asymmetric phosphorylation step during the synthesis of the antiviral drug Remdesivir. acs.org

These catalysts operate by activating the phosphorylating agent, allowing for a highly enantioselective transfer to a nucleophile. While specific studies employing 1H-Imidazole, 1-[(1R)-1-phenylethyl]- in asymmetric phosphorylation were not found in the reviewed literature, the success of other chiral imidazole frameworks suggests that this compound could also serve as a promising scaffold for the design of new catalysts for this transformation. The chiral environment provided by the (R)-1-phenylethyl group could potentially induce high levels of stereocontrol in the formation of chiral phosphate esters.

Advanced Spectroscopic and Stereochemical Elucidation of 1h Imidazole, 1 1r 1 Phenylethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 1H-Imidazole, 1-[(1R)-1-phenylethyl]-. Both ¹H and ¹³C NMR provide critical data for confirming the connectivity of atoms within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1H-Imidazole, 1-[(1R)-1-phenylethyl]- gives a distinct signal. The carbons of the imidazole (B134444) ring resonate in the downfield region, with their chemical shifts being sensitive to the electronic environment. researchgate.net The aromatic carbons of the phenyl group also appear in this region. The aliphatic carbons of the phenylethyl moiety, the methine and methyl carbons, are observed at higher field strengths. The chemical shifts of these carbons are consistent with the proposed structure and provide unambiguous evidence for the carbon framework. tubitak.gov.tr

Table 1: Representative ¹H and ¹³C NMR Data for Imidazole Derivatives

Compound Type ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
Imidazole Ring Protons6.77-7.66 researchgate.net124.87-132.43 (C4/C5) researchgate.net
Phenyl Group Protons~7.2-7.4 (multiplet)~126-129 (aromatic carbons)
Methine Proton (-CH-)Quartet~50-60
Methyl Protons (-CH₃)Doublet~20-25
Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a general representation for similar structures.

Vibrational Spectroscopy for Molecular Characterization (FT-IR, FT-Raman)

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its constituent bonds. The C-H stretching vibrations of the aromatic rings (imidazole and phenyl) are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the phenylethyl group appears just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations are also found in the fingerprint region. The presence of these characteristic bands provides strong evidence for the key functional groups within the molecule.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring stretching vibrations often produce strong signals in the Raman spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete vibrational assignment and a detailed characterization of the molecular structure.

Table 2: Key Vibrational Frequencies for Imidazole Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
C=N and C=C Stretch (Imidazole)1400-1600
C-N Stretch1250-1350
Note: These are general ranges and can be influenced by the specific molecular environment.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of 1H-Imidazole, 1-[(1R)-1-phenylethyl]-. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The mass spectrum of the compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The cleavage of the bond between the imidazole ring and the phenylethyl group is a likely fragmentation pathway, leading to characteristic fragment ions that can be used to confirm the connectivity of the molecule.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. For a chiral compound like 1H-Imidazole, 1-[(1R)-1-phenylethyl]-, single-crystal X-ray diffraction analysis can definitively establish the (R) configuration at the stereocenter. The analysis provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous and detailed picture of the molecule's geometry in the solid state. This technique is crucial for confirming the stereochemical integrity of the compound, which is of paramount importance in pharmaceutical applications where different enantiomers can have vastly different biological activities. While the crystal structure of the parent compound may not be readily available, related structures, such as 1H-imidazole-1-methanol, have been characterized by X-ray crystallography, demonstrating the utility of this technique for imidazole-containing molecules. nsf.govwisconsin.edu

Chiral Chromatography and Polarimetry for Enantiomeric Purity Assessment

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the enantiomeric purity of 1H-Imidazole, 1-[(1R)-1-phenylethyl]-. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.commdpi.com By comparing the retention times of the sample with those of known standards, the identity of the enantiomers can be confirmed. sigmaaldrich.com The relative peak areas in the chromatogram can be used to quantify the enantiomeric excess (ee), which is a measure of the purity of the desired (R)-enantiomer. Various types of chiral columns, such as those based on polysaccharides, are effective for the separation of imidazole derivatives. researchgate.net

Polarimetry: Polarimetry is a classical technique used to measure the optical rotation of a chiral compound. The (R)-enantiomer of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- will rotate the plane of polarized light in a specific direction and magnitude. This measurement, known as the specific rotation, is a characteristic physical property of the enantiomer. While polarimetry can confirm the presence of a chiral substance and provide a measure of its enantiomeric purity, it is often used in conjunction with chiral chromatography for a more accurate and reliable assessment.

Theoretical and Computational Investigations of 1h Imidazole, 1 1r 1 Phenylethyl

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the properties of molecules. Methodologies such as Hartree-Fock (HF) and Density Functional Theory (DFT) are powerful tools for these investigations.

Hartree-Fock (HF) and Density Functional Theory (DFT) Studies

Hartree-Fock (HF) is an ab initio method that solves the Schrödinger equation for a multi-electron system in an iterative manner, assuming that each electron moves in the average field of all other electrons. While foundational, HF does not fully account for electron correlation, which can be a limitation for accurately predicting certain molecular properties. nih.govresearchgate.netntnu.no

Density Functional Theory (DFT) has become a more widely used alternative as it includes effects of electron correlation at a lower computational cost than more advanced ab initio methods. researchgate.netntnu.no DFT calculations, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between accuracy and computational efficiency for a wide range of organic molecules, including imidazole (B134444) derivatives. tandfonline.comugm.ac.id For instance, studies on N-phenyl-1,2-naphthylamine have demonstrated that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can be more suitable than HF for describing electronic interactions in such compounds. researchgate.net

In the context of 1H-Imidazole, 1-[(1R)-1-phenylethyl]-, both HF and DFT methods would be employed to optimize the molecular geometry and calculate various electronic properties. DFT, with a functional like B3LYP and a suitable basis set (e.g., 6-311G(d,p)), would be expected to provide reliable predictions of bond lengths, bond angles, and dihedral angles. tandfonline.com

Conformational Analysis and Energy Minimization

The conformational landscape of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- is primarily determined by the rotational freedom around the single bond connecting the chiral carbon of the phenylethyl group to the nitrogen of the imidazole ring. Additional conformational flexibility exists due to rotation of the phenyl group.

A potential energy surface (PES) scan can be performed using computational methods to identify the most stable conformers. nih.gov For example, in a study on new imidazole derivatives, a conformational analysis was carried out by scanning the potential energy surface along the dihedral angle of a flexible bond to locate the minimum energy conformer. nih.gov For 1H-Imidazole, 1-[(1R)-1-phenylethyl]-, this would involve systematically rotating the phenylethyl group relative to the imidazole ring and calculating the energy at each step to identify the global minimum, which corresponds to the most stable three-dimensional structure of the molecule.

Electronic Structure and Reactivity Prediction

The electronic structure of a molecule dictates its reactivity. Frontier molecular orbital analysis and molecular electrostatic potential mapping are key computational tools for predicting this behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability. ugm.ac.idirjweb.com A smaller energy gap suggests that the molecule is more reactive. ugm.ac.id

For imidazole derivatives, the HOMO is often localized on the imidazole ring and any electron-donating substituents, while the LUMO is typically distributed over the imidazole ring and any electron-withdrawing groups. irjweb.comorientjchem.org In a study on various imidazole derivatives, DFT calculations were used to determine the HOMO and LUMO energies and their distributions. irjweb.com For 1H-Imidazole, 1-[(1R)-1-phenylethyl]-, the HOMO is expected to have significant contributions from both the imidazole and phenyl rings, while the LUMO would also be delocalized over these aromatic systems.

Table 1: Representative Frontier Molecular Orbital Energies for Imidazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Imidazole Derivative A-6.2967-1.80964.4871
Imidazole Derivative B-5.61-1.743.87

Data is illustrative and based on studies of different imidazole derivatives. irjweb.comorientjchem.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. ugm.ac.idorientjchem.org The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). ugm.ac.id

In studies of imidazole derivatives, the region around the nitrogen atoms of the imidazole ring typically shows a negative electrostatic potential, making them likely sites for electrophilic attack. tandfonline.comorientjchem.org The hydrogen atoms of the imidazole and phenyl rings generally exhibit a positive potential. For 1H-Imidazole, 1-[(1R)-1-phenylethyl]-, an MEP map would likely show the most negative potential localized on the N3 atom of the imidazole ring, indicating it as the primary site for protonation and other electrophilic interactions.

Spectroscopic Property Simulations

Computational methods can also be used to simulate various types of spectra, which can aid in the interpretation of experimental data.

Simulations of infrared (IR) and nuclear magnetic resonance (NMR) spectra are particularly common. For instance, the IR spectrum of the related compound 1-phenyl-1H-imidazole shows characteristic peaks for C-H stretching of the aromatic rings, as well as C=C and C=N stretching vibrations within the rings. nist.govnist.gov DFT calculations can predict these vibrational frequencies. tandfonline.com

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate chemical shifts. researchgate.net A study on a series of imidazole derivatives demonstrated that GIAO calculations at the DFT level (B3LYP) with appropriate basis sets can provide theoretical chemical shifts that are in good agreement with experimental values. researchgate.net Such calculations for 1H-Imidazole, 1-[(1R)-1-phenylethyl]- would predict the ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of the compound.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a crucial step in the structural elucidation of organic compounds. nih.gov For 1H-Imidazole, 1-[(1R)-1-phenylethyl]-, computational techniques, particularly Density Functional Theory (DFT), are employed to calculate the magnetic shielding tensors of the various nuclei (¹H and ¹³C). pnnl.gov These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. nih.govpnnl.gov

The process begins with the optimization of the molecule's 3D geometry using a selected DFT functional and basis set, such as B3LYP/6-311G(d,p). nih.gov Following geometry optimization, the NMR shielding constants are computed. These theoretical values are then converted to chemical shifts by referencing them against a standard compound, like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Recent advancements have seen the integration of machine learning (ML) algorithms with DFT calculations to enhance the accuracy of chemical shift predictions. pnnl.govnih.gov These DFT+ML models are trained on large datasets of experimental NMR data and can significantly reduce the error between predicted and experimental values. pnnl.gov For instance, the root mean square deviations for errors can be lowered to approximately 2.10 ppm for ¹³C and 0.18 ppm for ¹H chemical shifts. pnnl.gov

The predicted ¹H and ¹³C NMR spectra for 1H-Imidazole, 1-[(1R)-1-phenylethyl]- can then be compared with experimentally obtained spectra. A strong correlation between the calculated and experimental chemical shifts serves to validate the proposed molecular structure. Discrepancies can point to conformational effects or the presence of different tautomers in solution. nih.gov

Table 1: Representative Computational Methods for NMR Chemical Shift Prediction

Method Description Typical Application
DFT-GIAODensity Functional Theory with Gauge-Including Atomic Orbitals. A quantum mechanical method to calculate NMR shielding tensors. nih.govpnnl.govStandard method for predicting NMR chemical shifts of organic molecules. nih.gov
DFT+MLA hybrid approach combining DFT calculations with machine learning algorithms to improve prediction accuracy. pnnl.govHigh-accuracy prediction of ¹³C and ¹H chemical shifts. pnnl.gov
Linear RegressionA statistical method used to correct systematic errors in DFT-calculated chemical shifts. pnnl.govImproving the correlation between theoretical and experimental data.

Vibrational Spectra Simulations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulations are instrumental in assigning the observed vibrational bands to specific atomic motions.

For 1H-Imidazole, 1-[(1R)-1-phenylethyl]-, theoretical vibrational spectra are typically calculated using DFT methods. nih.gov Similar to NMR predictions, the first step is to obtain the optimized equilibrium geometry of the molecule. Subsequently, the harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental data, the computed frequencies are uniformly scaled using empirical scale factors. nih.gov

A complete vibrational analysis is often performed using a General Valence Force Field (GVFF) for both in-plane and out-of-plane vibrations. sci.am Furthermore, Potential Energy Distribution (PED) calculations are carried out to provide a quantitative description of the contribution of each internal coordinate to a given normal mode, which aids in the precise assignment of the vibrational bands. sci.am By comparing the simulated FTIR and Raman spectra with experimental ones, a detailed understanding of the vibrational properties of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- can be achieved. nih.gov

Table 2: Key Steps in Vibrational Spectra Simulation

Step Description Purpose
Geometry OptimizationFinding the minimum energy structure of the molecule using DFT. nih.govTo ensure calculations are performed on the most stable conformation.
Frequency CalculationComputing the harmonic vibrational frequencies at the optimized geometry. sci.amTo obtain the theoretical vibrational spectrum.
Frequency ScalingApplying a scaling factor to the calculated frequencies. nih.govTo correct for systematic errors and improve agreement with experimental data.
PED AnalysisCalculating the Potential Energy Distribution for each normal mode. sci.amTo provide a detailed assignment of vibrational bands to specific atomic motions.

Reaction Mechanism Studies through Computational Modeling

DFT calculations can be used to map the potential energy surface of the reaction leading to the formation of the imidazole ring. This involves locating the structures and energies of reactants, products, intermediates, and transition states. For example, in the synthesis of substituted imidazoles, computational studies can help to understand the sequence of bond-forming events. nih.gov

In the context of enantioselective synthesis, computational modeling can explain the origin of stereocontrol. nih.gov By modeling the interaction of the substrate with a chiral catalyst, it is possible to compare the transition state energies for the formation of the (R) and (S) enantiomers. The enantiomer formed through the lower energy transition state is predicted to be the major product. Such studies are crucial for the rational design of new and more efficient chiral catalysts for the synthesis of compounds like 1H-Imidazole, 1-[(1R)-1-phenylethyl]-. acs.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static properties and reaction mechanisms, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. rdd.edu.iq MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of conformational changes, intermolecular interactions, and solvent effects. rdd.edu.iqnih.gov

For 1H-Imidazole, 1-[(1R)-1-phenylethyl]-, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the single bond connecting the phenylethyl group to the imidazole ring. These simulations can be performed in various environments, such as in a vacuum or in a solvent like water or an organic solvent, to understand how the environment affects the molecule's behavior. rdd.edu.iqresearchgate.net

MD simulations are also valuable for studying the interactions of the molecule with other molecules, such as solvent molecules or biological macromolecules. tandfonline.comscielo.br For instance, simulations could explore the stability of hydrogen bonds between the imidazole nitrogen and solvent molecules. nih.gov The results from MD simulations can help to interpret experimental data and provide a more complete picture of the molecule's behavior in a realistic environment.

Q & A

Q. What are the common synthetic routes for 1H-Imidazole, 1-[(1R)-1-phenylethyl]-?

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution strategies. For example, derivatives of 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole are synthesized via Pd-catalyzed regioselective C–H functionalization, using aryl halides (e.g., bromobenzotrifluoride) as coupling partners. Key steps include:

  • Substrate preparation : Starting with a pre-functionalized imidazole core.
  • Coupling conditions : Optimizing catalyst (e.g., Pd(OAc)₂), ligands, and bases (e.g., K₂CO₃) in refluxing solvents like toluene.
  • Purification : Flash chromatography or recrystallization to isolate the product .

Q. How is the compound characterized structurally after synthesis?

Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. For example, aromatic protons in derivatives show distinct splitting patterns (e.g., doublets at δ 7.2–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and elemental composition.
  • X-ray crystallography : Resolves absolute configuration, as seen in related imidazole derivatives (e.g., 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole dihydrate) .

Q. What safety precautions are necessary when handling this compound?

Based on analogous imidazoles:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • First Aid : Immediate flushing with water for eye exposure and medical consultation for ingestion (H302) .

Advanced Research Questions

Q. How can computational methods like molecular docking be applied to study this compound’s biological activity?

A combined in-silico and in-vitro approach is recommended:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR. For example, 2-phenyl-1H-benzo[d]imidazole derivatives show strong interactions with EGFR’s ATP-binding pocket .
  • ADMET Analysis : Predict pharmacokinetics (e.g., blood-brain barrier permeability) via tools like SwissADME.
  • Validation : Follow up with in-vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to confirm computational predictions .

Q. What strategies are effective in resolving contradictions in spectral data between studies?

  • Cross-validation : Compare NMR/HRMS data with structurally similar compounds (e.g., 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole derivatives) to identify systematic errors .
  • Advanced Techniques : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals.
  • Crystallographic Data : Reference single-crystal X-ray structures to confirm ambiguous regiochemistry .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Screening : Test Pd(OAc)₂, Pd(PPh₃)₄, or Ni-based catalysts for cross-coupling efficiency .
  • Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) for solubility and reactivity.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.

Q. What experimental designs are suitable for probing the compound’s mechanism of action in biological systems?

  • Targeted Assays : Measure enzyme inhibition (e.g., EGFR kinase activity) using fluorescence-based kits.
  • Gene Expression Profiling : Perform RNA-seq or qPCR to identify downstream pathways affected by the compound.
  • Cellular Imaging : Use confocal microscopy to track subcellular localization (e.g., mitochondrial targeting) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.